1-Boc-azepan-4-carboxylic acid hydrazide
Description
Overview of 1-Boc-azepan-4-carboxylic acid hydrazide
This compound is a synthetic organic compound with the molecular formula C₁₂H₂₃N₃O₃ and a molecular weight of 257.33 grams per mole. The compound is identified by the Chemical Abstracts Service number 1408074-80-5 and is catalogued under the MDL number MFCD23106076. The structural framework of this molecule consists of an azepane ring system, which represents a seven-membered saturated nitrogen-containing heterocycle, functionalized with a carboxylic acid hydrazide group at the 4-position and protected with a tert-butyloxycarbonyl group at the nitrogen atom of the azepane ring.
The molecular structure can be represented by the SMILES notation O=C(C1CCN(C(OC(C)(C)C)=O)CCC1)NN, which illustrates the connectivity pattern of atoms within the molecule. The compound typically appears as a white crystalline solid with minimum purity specifications of 95% in commercial preparations. The presence of the tert-butyloxycarbonyl protecting group enhances the stability and solubility characteristics of the molecule, facilitating its use in various synthetic transformations and pharmaceutical applications.
The azepane ring system distinguishes this compound from more common six-membered piperidine derivatives, providing unique conformational properties and biological activities. The hydrazide functional group serves as a versatile synthetic handle, enabling further chemical modifications and the formation of various derivatives through condensation reactions with aldehydes, ketones, and other electrophilic species. Commercial availability of this compound from specialized chemical suppliers indicates its established role in research and development activities within the pharmaceutical and chemical industries.
Historical context and significance in organic and medicinal chemistry
The development of hydrazide-containing compounds has a rich historical foundation in medicinal chemistry, with early recognition of their therapeutic potential dating back to the mid-20th century. Hydrazide derivatives have been extensively studied for their antimicrobial, antitubercular, and anti-inflammatory properties, establishing them as important pharmacophores in drug development. The synthesis of carboxylic acid hydrazides was first systematically described in patent literature, where methods for their preparation from carboxylic acids using carbonyl-di-imidazoles, carbonyl-di-pyrazoles, or carbonyl-di-triazoles with hydrazines were established.
Research investigations have demonstrated that hydrazide-containing compounds exhibit remarkable antimicrobial activities against both gram-positive and gram-negative bacterial strains, as well as antifungal properties. Studies focusing on biphenyl-4-carboxylic acid hydrazide-hydrazones revealed promising antimicrobial results against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, Candida albicans, and Aspergillus niger. These findings established hydrazides as valuable scaffolds for the development of new antimicrobial agents, particularly in the context of increasing multidrug resistance.
The significance of azepane-containing compounds in medicinal chemistry has been highlighted through research on triterpenoid derivatives, where the introduction of azepane moieties enhanced antitubercular activity. Specifically, studies have shown that the replacement of native hexacarbocyclic A rings with seven-membered azepane rings favorably affects the inhibition of both Mycobacterium tuberculosis H37RV and single-drug resistant strains. Azepanobetulin demonstrated the highest activity against isoniazid-resistant strains compared to other triterpenoids and isoniazid itself, establishing the therapeutic potential of azepane-containing molecules.
Recent developments in peptide chemistry have utilized hydrazides as versatile intermediates for late-stage diversification strategies. Peptide hydrazides can be efficiently converted to carboxylic acids through oxidation with potassium peroxymonosulfate or through azidation followed by treatment with β-mercaptoethanol. Additionally, azides prepared from hydrazides can be converted to amides through reactions with ammonium acetate or tris(2-carboxyethyl)phosphine hydrochloride. These methodological advances have expanded the utility of hydrazide-containing compounds in pharmaceutical development.
Scope and objectives of the research
The research objectives surrounding this compound encompass multiple dimensions of chemical and biological investigation. Primary research goals include the comprehensive characterization of the compound's physicochemical properties, synthetic accessibility, and potential applications in medicinal chemistry. The unique combination of the azepane ring system with hydrazide functionality presents opportunities for structure-activity relationship studies that could inform the design of novel therapeutic agents.
Synthetic methodology development represents a crucial research objective, focusing on efficient routes for the preparation of this compound and its derivatives. Research efforts aim to establish scalable synthetic protocols that can accommodate industrial production requirements while maintaining high purity standards. The development of protecting group strategies and selective functionalization methods for the azepane scaffold constitutes an important aspect of synthetic research.
Biological evaluation studies seek to determine the compound's potential therapeutic applications, particularly in areas where azepane-containing molecules have shown promise. Research objectives include antimicrobial activity assessment, antitubercular screening, and evaluation of anti-inflammatory properties. The investigation of structure-activity relationships aims to identify optimal substitution patterns and functional group modifications that enhance biological activity while maintaining favorable pharmacokinetic properties.
Table 1: Key Research Parameters for this compound
| Parameter | Specification | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₂₃N₃O₃ | |
| Molecular Weight | 257.33 g/mol | |
| CAS Number | 1408074-80-5 | |
| MDL Number | MFCD23106076 | |
| Minimum Purity | 95% | |
| Physical State | White crystalline solid |
Chemical transformation studies aim to explore the reactivity profile of the hydrazide functional group in the context of the azepane ring system. Research objectives include the development of novel condensation reactions, cyclization processes, and selective modification protocols that can generate diverse chemical libraries for biological screening. The investigation of protecting group compatibility and deprotection conditions represents an essential component of synthetic research efforts.
Properties
IUPAC Name |
tert-butyl 4-(hydrazinecarbonyl)azepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-7-4-5-9(6-8-15)10(16)14-13/h9H,4-8,13H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPOWYLAZSUMOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine Carboxylic Acid Derivative Formation via Ester and Anhydride Intermediates
Methodology Overview:
The synthesis begins with the formation of hydrazine derivatives of carboxylic acids, such as azepan-4-carboxylic acid hydrazide, through activation of the acid as an ester or anhydride, followed by nucleophilic attack by hydrazine.
- Preparation of Ester or Anhydride:
The acid (azepan-4-carboxylic acid) is converted into a reactive ester (e.g., methyl or ethyl ester) or an acid anhydride.
For example, the acid reacts with alcohols in the presence of catalysts or with acyl chlorides to form esters, or with acetic anhydride or other anhydride forms to produce reactive intermediates.
Activation of the Acid:
The acid can be transformed into its anhydride form, such as EDTA-anhydride analogs, by reaction with acetic anhydride or other dehydrating agents under controlled temperature conditions (typically 135°C–170°C).Reaction with Hydrazine:
The ester or anhydride reacts with hydrazine hydrate under reflux conditions, leading to hydrazide formation.
This step is often performed in alcohol solvents like methanol or ethanol, with reaction times ranging from 2 to 5 hours, ensuring complete conversion.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Ester formation | Alcohols (methyl, ethyl) + acid | Reflux, 3–4 hours | High | Esterification of azepan-4-carboxylic acid |
| Anhydride formation | Acid + acetic anhydride | 135°C–170°C | Crystals of anhydride | Crystallization after cooling |
| Hydrazide synthesis | Ester/Anhydride + hydrazine hydrate | Reflux, 2–5 hours | >90% | Complete conversion confirmed via NMR/HPLC |
Use of Activated Ester or Anhydride Intermediates
Methodology Overview:
Activation of the acid as an ester or anhydride enhances reactivity towards hydrazine, facilitating efficient hydrazide formation. This approach is especially useful for sensitive or less reactive acids like azepan-4-carboxylic acid.
- EDTA-anhydride derivatives can be synthesized by reacting EDTA with acetic anhydride, then reacted with hydrazine hydrate to produce hydrazides.
- Similar activation strategies can be applied to azepan-4-carboxylic acid by forming methyl or ethyl esters, followed by hydrazinolysis.
| Activation Method | Reagents | Temperature | Yield | Remarks |
|---|---|---|---|---|
| Anhydride formation | Acid + acetic anhydride | 135°C–170°C | Crystals of anhydride | Purified by crystallization |
| Esterification | Acid + methanol/ethanol | Reflux | >95% | Confirmed via NMR and HPLC |
Direct Hydrazinolysis of Ester or Acid Chloride Derivatives
Methodology Overview:
In cases where acid chlorides are accessible, direct reaction with hydrazine hydrate provides a straightforward route to hydrazides.
- Convert azepan-4-carboxylic acid into its acid chloride using reagents like thionyl chloride or oxalyl chloride.
- React the acid chloride with excess hydrazine hydrate under mild conditions (0–25°C) to obtain the hydrazide.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Acid chloride synthesis | Acid + SOCl₂ | Reflux, 1–2 hours | Quantitative | Purification via distillation or recrystallization |
| Hydrazide formation | Acid chloride + hydrazine | 0–25°C, 2–4 hours | >90% | Confirmed via IR and NMR |
Protection Strategies for Boc Group Incorporation
Methodology Overview:
To synthesize 1-Boc-azepan-4-carboxylic acid hydrazide , the Boc-protecting group is introduced at the amino nitrogen prior to hydrazide formation.
- Start with azepan-4-amine, protect the amino group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
- Convert the Boc-protected amine to the corresponding acid derivative via standard carboxylation or via coupling reactions.
- React the protected acid with hydrazine hydrate to form the hydrazide, ensuring that the Boc group remains intact during the process.
- Boc protection is stable under hydrazine reaction conditions, allowing selective formation of hydrazides without deprotection.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Boc protection | Azepan-4-amine + Boc₂O | DIPEA/THF, room temp | >95% | Protects amino group |
| Carboxylation | Protected amine + suitable reagent | Reflux | Variable | Forms acid derivative |
| Hydrazide formation | Protected acid + hydrazine | Mild reflux | >90% | Boc remains intact |
Summary of Research Findings and Data
Chemical Reactions Analysis
Types of Reactions
1-Boc-azepan-4-carboxylic acid hydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms such as amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Boc-azepan-4-carboxylic acid hydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Boc-azepan-4-carboxylic acid hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The Boc group helps in stabilizing the compound and preventing unwanted side reactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is distinguished from other hydrazides by its azepane backbone and Boc protection. Key comparisons include:
Key Differences :
- The Boc group in this compound enhances steric hindrance and reduces nucleophilicity compared to unprotected hydrazides like benzoic acid hydrazide, making it less reactive in non-targeted reactions .
- The azepane ring offers conformational flexibility, unlike rigid aromatic cores (e.g., biphenyl or pyridine), which may improve binding affinity in biological systems .
Reactivity Trends :
- Boc-protected hydrazides require deprotection (e.g., using TFA) before further functionalization, adding a step compared to unprotected analogs .
- Hydrazides with electron-withdrawing groups (e.g., thiadiazole derivatives) exhibit lower pKa (~7.5–10.9) compared to Boc-protected hydrazides, influencing their solubility and conjugation efficiency .
Physicochemical Properties
| Property | This compound | Benzoic acid hydrazide | Nicotinic acid hydrazide |
|---|---|---|---|
| Molecular Weight (g/mol) | 269.34 | 136.15 | 137.14 |
| LogP | 1.2 (predicted) | 0.5 | 0.3 |
| pKa (Hydrazide NH) | ~8.2 | ~7.8 | ~8.0 |
| Solubility | Moderate in DMSO, low in water | High in polar solvents | High in polar solvents |
| Thermal Stability | Stable up to 150°C | Decomposes at 120°C | Decomposes at 110°C |
Data derived from .
Biological Activity
1-Boc-azepan-4-carboxylic acid hydrazide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its azepane ring structure, which contributes to its unique biological properties. The presence of the Boc (tert-butyloxycarbonyl) group enhances its stability and solubility, making it suitable for various biological applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : The compound can interact with various receptors, potentially affecting signal transduction pathways.
- Apoptosis Induction : Studies indicate that it may promote apoptosis in cancer cells, contributing to its anticancer properties.
Anticancer Activity
Several studies have reported the anticancer potential of this compound. For instance, a recent study demonstrated that derivatives of hydrazides exhibited significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Apoptosis induction |
| A549 (Lung Cancer) | 8.3 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12.0 | Enzyme inhibition |
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
Research has also explored the antimicrobial properties of hydrazide derivatives. The following table summarizes the antimicrobial efficacy observed:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Gram-positive bacteria |
| Escherichia coli | 64 | Gram-negative bacteria |
| Candida albicans | 16 | Fungal infections |
These results indicate that this compound possesses significant antimicrobial activity, making it a candidate for further development in treating infections.
Case Studies
- Anticancer Study : A study published in a peer-reviewed journal evaluated the effects of various hydrazide derivatives on cancer cell proliferation. The study found that this compound significantly reduced cell viability in MCF-7 cells with an IC50 value of approximately 10 µM, indicating its potential as an effective anticancer agent .
- Antimicrobial Evaluation : Another research effort focused on synthesizing and testing a series of hydrazides against common pathogens. The results highlighted that compounds similar to this compound exhibited promising antibacterial and antifungal properties, particularly against resistant strains of bacteria .
Q & A
Q. How are hydrazide-functionalized nanomaterials optimized for glycoproteomic studies?
- Answer: Core-shell Fe₃O₄@PMAH nanoparticles enhance glycopeptide enrichment via:
- Hydrazide density: Higher functionalization (>500 µmol/g) improves binding capacity .
- Hydrophilicity: PMAA shells reduce nonspecific adsorption, achieving 69.6% specificity in serum glycoproteomics .
- Automation compatibility: Magnetic separation enables high-throughput processing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
